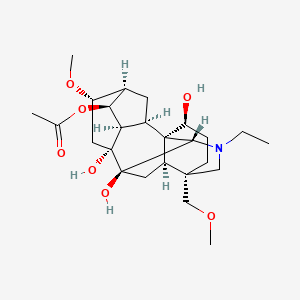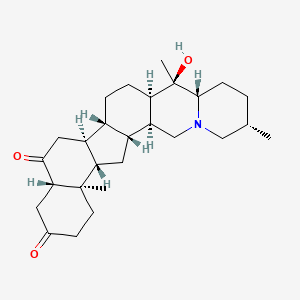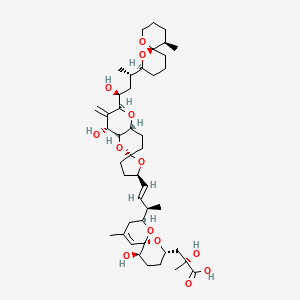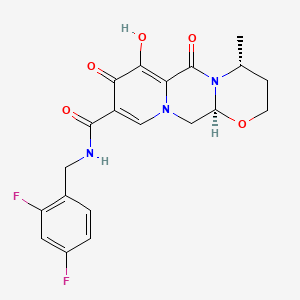
Radotinib dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radotinib dihydrochloride is a pharmaceutical compound primarily used in the treatment of chronic myeloid leukemia, particularly in patients who are resistant or intolerant to other Bcr-Abl tyrosine-kinase inhibitors such as imatinib . It is marketed under the trade name Supect and is developed by Ilyang Pharmaceutical Co., Ltd. in South Korea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of radotinib dihydrochloride involves multiple steps, starting from the preparation of key intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is obtained through crystallization and purification steps to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Radotinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Involves replacing one functional group with another, which can affect the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Radotinib dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of various functional groups on tyrosine kinase inhibition.
Industry: Employed in the development of new tyrosine kinase inhibitors and other pharmaceutical compounds.
Mechanism of Action
Radotinib dihydrochloride exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition blocks the constitutive enzymatic activity of Bcr-Abl, thereby preventing the proliferation of leukemic cells . Additionally, this compound inhibits the platelet-derived growth factor receptor, contributing to its anti-leukemic effects .
Comparison with Similar Compounds
Imatinib: The first Bcr-Abl tyrosine kinase inhibitor, used as a standard treatment for chronic myeloid leukemia.
Nilotinib: A second-generation inhibitor with higher potency and specificity compared to imatinib.
Dasatinib: Another second-generation inhibitor, effective against multiple Bcr-Abl mutations.
Uniqueness of Radotinib Dihydrochloride: this compound is unique due to its high affinity for the Bcr-Abl tyrosine kinase and its effectiveness in patients who are resistant or intolerant to other inhibitors. It also offers a more affordable option for treatment in emerging geographic regions .
Properties
CAS No. |
926037-85-6 |
|---|---|
Molecular Formula |
C27H22ClF3N8O |
Molecular Weight |
567.0 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride |
InChI |
InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H |
InChI Key |
OFOZBNJYMHWBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)


